REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([NH2:11])=[O:10])=[CH:4][CH:3]=1.Cl[C:13]1[C:32](=O)N2CCN(CC3C=CC(OC)=CC=3)C(=O)C2=C[CH:14]=1.S(=O)(=O)(O)O>O1CCOCC1>[Cl:1][C:2]1[C:7](=[O:8])[N:6]2[C:13]([CH3:32])([CH3:14])[NH:11][C:9](=[O:10])[C:5]2=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NC1=O)C(=O)N
|
Name
|
acetone
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2N(CCN(C2=O)CC2=CC=C(C=C2)OC)C1=O
|
Name
|
|
Quantity
|
0.038 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether and hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2N(C1=O)C(NC2=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |